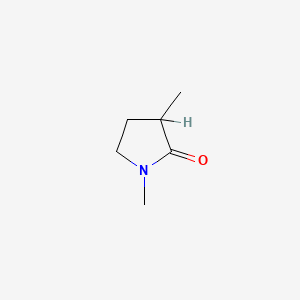

1,3-Dimethylpyrrolidin-2-one

CAS No.: 60544-40-3

Cat. No.: VC13287024

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60544-40-3 |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | 1,3-dimethylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3 |

| Standard InChI Key | BCNBMSZKALBQEF-UHFFFAOYSA-N |

| SMILES | CC1CCN(C1=O)C |

| Canonical SMILES | CC1CCN(C1=O)C |

Introduction

Structural and Chemical Identification

Molecular Architecture

1,3-Dimethylpyrrolidin-2-one features a pyrrolidinone backbone (a five-membered lactam ring) with methyl substituents at positions 1 and 3. The carbonyl group at position 2 contributes to its polar aprotic solvent properties, enabling participation in hydrogen bonding and dipole-dipole interactions .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 19597-07-0 | |

| Molecular Formula | ||

| Molecular Weight | 113.16 g/mol | |

| Density (25°C) | 0.973 g/cm³ | |

| Boiling Point | 197.6°C at 760 mmHg | |

| Flash Point | 85.2°C |

Spectroscopic Characteristics

-

NMR: The -NMR spectrum displays signals for methyl groups at δ 1.2–1.4 ppm (C-1 and C-3 CH) and ring protons between δ 2.5–3.5 ppm.

-

IR: A strong absorption band at ~1680 cm corresponds to the carbonyl stretch .

Physical and Chemical Properties

Solubility and Reactivity

The compound is miscible with polar solvents (e.g., water, ethanol) and partially soluble in nonpolar solvents like hexane. Its lactam structure renders it stable under ambient conditions but reactive toward strong acids, bases, and reducing agents .

Table 2: Thermodynamic and Safety Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | Not available (liquid at 25°C) | |

| Vapor Pressure | ~0.15 mmHg at 25°C | |

| Autoignition Temperature | >200°C | |

| GHS Hazard Codes | H315, H319, H335 |

Activity Coefficients in Solution

Studies on analogous pyrrolidinones (e.g., 1,5-dimethylpyrrolidin-2-one) reveal high activity coefficients () for hydrocarbons in these solvents, suggesting utility in separation processes . For example, for benzene in 1,5-dimethylpyrrolidin-2-one at 298.15 K is 0.87, indicating favorable selectivity .

Industrial and Research Applications

Organic Synthesis

1,3-Dimethylpyrrolidin-2-one serves as:

-

Solvent: Facilitates reactions requiring polar aprotic conditions, such as SN2 substitutions and Grignard reactions.

-

Building Block: Undergoes alkylation at the nitrogen or α-carbon positions to yield pharmaceuticals (e.g., anticonvulsants) and agrochemicals.

Pharmaceutical Intermediates

Derivatives like 3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one (CAS 1505580-78-8) are explored for neuroprotective and anticancer properties. In vitro studies show 50% cell viability inhibition in A549 lung cancer cells at 100 µM concentrations.

| Exposure Route | Action |

|---|---|

| Skin | Wash with soap/water; remove contaminated clothing . |

| Eyes | Rinse with water for 15 minutes; seek medical attention . |

| Inhalation | Move to fresh air; administer oxygen if needed . |

Environmental Precautions

Prevent discharge into waterways. Use absorbents (e.g., vermiculite) for spills, followed by disposal in sealed containers .

| Supplier | Purity | Quantity | Price (USD) | Source |

|---|---|---|---|---|

| Apollo Scientific | 96% | 100 mg | 134 | |

| Matrix Scientific | 96% | 1 g | 377 | |

| AK Scientific | 97% | 250 mg | 150 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume